molecular formula C13H16N2OS B7773318 4-butan-2-yl-1-phenyl-2-sulfanyl-4H-imidazol-5-one

4-butan-2-yl-1-phenyl-2-sulfanyl-4H-imidazol-5-one

Cat. No.: B7773318
M. Wt: 248.35 g/mol
InChI Key: NMRFWXLNHGJLIU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid typically involves the reaction of picolinic acid derivatives with appropriate reagents to introduce the carboxyethyl group. One common method involves the use of ethyl bromoacetate in the presence of a base such as sodium hydroxide, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carboxyethyl group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride for chlorination or acetic anhydride for acetylation.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of chlorinated or acetylated derivatives.

Scientific Research Applications

5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems, possibly as a ligand for metal ions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The carboxyethyl and hydroxyl groups allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: The parent compound, lacking the carboxyethyl group.

    Quinolinic Acid: A similar compound with a different ring structure.

    Nicotinic Acid: Another derivative of pyridine with distinct functional groups.

Uniqueness

5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

4-butan-2-yl-1-phenyl-2-sulfanyl-4H-imidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-3-9(2)11-12(16)15(13(17)14-11)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRFWXLNHGJLIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N(C(=N1)S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C1C(=O)N(C(=N1)S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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